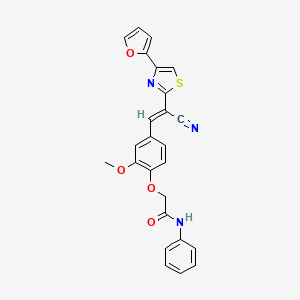

(E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide

Description

The compound (E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a structurally complex molecule featuring a hybrid scaffold of furan, thiazole, cyanovinyl, and phenylacetamide moieties. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, to integrate these functional groups. The methoxyphenoxy linker and N-phenylacetamide terminus contribute to its solubility and steric profile, making it a candidate for pharmacological or agrochemical applications .

Properties

IUPAC Name |

2-[4-[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenoxy]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4S/c1-30-23-13-17(9-10-22(23)32-15-24(29)27-19-6-3-2-4-7-19)12-18(14-26)25-28-20(16-33-25)21-8-5-11-31-21/h2-13,16H,15H2,1H3,(H,27,29)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZHHBIPXVHKX-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Structurally related compounds often share core motifs such as thiazole, furan, or acetamide groups but differ in substituents or connectivity. Key analogues include:

Key Observations :

- The target compound uniquely combines a methoxyphenoxy linker and cyanovinyl-thiazole system, absent in simpler analogues like N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide .

- Quinazolinone derivatives (e.g., compound 5 in ) replace the thiazole with a fused heterocycle, enhancing rigidity but reducing solubility .

- The thiazolidinone derivative () features a 4-methylbenzylidene group, which may alter π-π stacking interactions compared to the target’s furan-thiazole system .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral features reveal trends influenced by functional groups:

Key Observations :

- The target’s methoxy group may improve solubility relative to quinazolinones, which exhibit high melting points due to rigid aromatic systems .

- The absence of a sulfonamide group (cf. quinazolinones) likely reduces hydrogen-bonding capacity, impacting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.